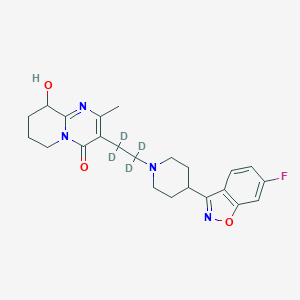

11-Methyl-6-nitrochrysene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

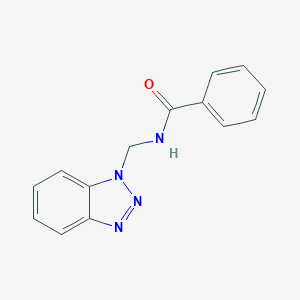

11-Methyl-6-nitrochrysene (MNC) is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo[a]pyrene (BaP), a well-known carcinogen. MNC has been found to have potent mutagenic and carcinogenic properties, making it an important focus of scientific research.

Mécanisme D'action

11-Methyl-6-nitrochrysene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage. It has been shown to induce oxidative stress, inflammation, and DNA damage in cells. 11-Methyl-6-nitrochrysene can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Effets Biochimiques Et Physiologiques

11-Methyl-6-nitrochrysene has been shown to induce tumors in various organs, including the liver, lung, and skin, in animal models. It can also cause DNA damage, oxidative stress, and inflammation in cells. 11-Methyl-6-nitrochrysene has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also alter the levels of various enzymes and proteins involved in metabolism and detoxification.

Avantages Et Limitations Des Expériences En Laboratoire

11-Methyl-6-nitrochrysene is a potent mutagen and carcinogen that can be used as a positive control in genotoxicity assays. It is also a useful standard for PAH analysis in environmental samples. However, 11-Methyl-6-nitrochrysene is highly toxic and requires careful handling in the laboratory. Its synthesis is complex and requires specialized equipment and expertise. 11-Methyl-6-nitrochrysene is also not widely available commercially, which can limit its use in research.

Orientations Futures

Future research on 11-Methyl-6-nitrochrysene should focus on elucidating its mechanism of action at the molecular level. This could involve studying the interactions of 11-Methyl-6-nitrochrysene metabolites with DNA and proteins using advanced techniques such as mass spectrometry and X-ray crystallography. Another area of research could be the development of more effective methods for detecting and quantifying 11-Methyl-6-nitrochrysene in environmental samples. This could involve the use of novel analytical techniques such as biosensors and microfluidics. Finally, future research could explore the potential of 11-Methyl-6-nitrochrysene as a therapeutic target for cancer treatment, based on its ability to induce apoptosis and alter gene expression in cancer cells.

Méthodes De Synthèse

11-Methyl-6-nitrochrysene can be synthesized through a multistep process involving the nitration of 1-methylchrysene, followed by reduction and methylation. The final product is purified through column chromatography. The yield of 11-Methyl-6-nitrochrysene can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.

Applications De Recherche Scientifique

11-Methyl-6-nitrochrysene has been widely used as a model compound for studying the mutagenic and carcinogenic properties of PAHs. It has been shown to induce mutations in bacterial and mammalian cells, and to cause tumors in animal models. 11-Methyl-6-nitrochrysene has also been used as a positive control in genotoxicity assays and as a standard for PAH analysis in environmental samples.

Propriétés

Numéro CAS |

124390-37-0 |

|---|---|

Nom du produit |

11-Methyl-6-nitrochrysene |

Formule moléculaire |

C19H13NO2 |

Poids moléculaire |

287.3 g/mol |

Nom IUPAC |

5-methyl-12-nitrochrysene |

InChI |

InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |

Clé InChI |

OMBRRTHRPGDGPK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

SMILES canonique |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

Autres numéros CAS |

124390-37-0 |

Synonymes |

11-METHYL-6-NITROCHRYSENE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)